Kinase Selectivity Profile: CDK1/2/9 Potency Versus CDK4/6 Sparing Contrasts with Palbociclib
AZD-5438 exhibits potent inhibition of CDK1 (IC50 = 16 nM), CDK2 (IC50 = 6 nM), and CDK9 (IC50 = 20 nM) while demonstrating significantly lower activity against CDK4/6, with CDK6 inhibited only at an IC50 of 21 nM for the cyclin D3-CDK6 complex [1]. In direct contrast, the CDK4/6-selective inhibitor palbociclib (PD-0332991) exhibits IC50 values of 11 nM for CDK4 and 16 nM for CDK6, but shows negligible inhibition of CDK1, CDK2, and CDK9 (>10 μM) [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | CDK1: 16 nM; CDK2: 6 nM; CDK9: 20 nM; CDK6: 21 nM (cyclin D3-CDK6) |
| Comparator Or Baseline | Palbociclib: CDK4: 11 nM; CDK6: 16 nM; CDK1/CDK2/CDK9: >10,000 nM |
| Quantified Difference | >500-fold selectivity difference for CDK1/2/9 versus CDK4/6 between compounds |
| Conditions | Cell-free kinase inhibition assays |
Why This Matters
This differential selectivity defines AZD-5438 as a tool for interrogating CDK1/2/9-dependent pathways distinct from CDK4/6-regulated G1 arrest, critical for experiments where CDK4/6 inhibitors are inappropriate controls.
- [1] Aladdin Scientific. AZD5438 Technical Datasheet. Product No. A409007. Accessed 2026. View Source
- [2] Fry DW, Harvey PJ, Keller PR, et al. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Mol Cancer Ther. 2004;3(11):1427-1438. View Source
